GPR35 Antagonism: Benzoxazole‑Based CAS 2415469-20-2 Is Inactive Whereas the Benzothiazole Analog CID1231538 Is Potent
In a BRET‑based GPR35 antagonism primary assay employing human GPR35‑SPASM sensor cells stimulated with 300 µM zaprinast (agonist), CAS 2415469-20-2 was classified as inactive (IC50 >100 µM) [1]. Under comparable assay conditions, the structurally related benzothiazole analog CID1231538 (replacing the benzoxazole oxygen with sulfur) exhibited an IC50 of 0.55 μM . This >180‑fold difference in potency, driven solely by the O→S heterocycle substitution, establishes CAS 2415469-20-2 as a GPR35‑inactive negative control within the triazole‑piperazine‑azole chemotype.
| Evidence Dimension | GPR35 antagonism potency (IC50) |
|---|---|
| Target Compound Data | Inactive (IC50 >100 µM) |
| Comparator Or Baseline | CID1231538 (benzothiazole analog): IC50 = 0.55 µM |
| Quantified Difference | >180‑fold difference in potency |
| Conditions | BRET‑based GPR35 SPASM sensor assay; agonist: 300 µM zaprinast; antagonist reference: 10 µM CID2745687 |
Why This Matters
For GPR35‑targeted screening campaigns requiring a validated inactive control compound matched for physicochemical properties, CAS 2415469-20-2 offers a benzoxazole‑based negative control with a >180‑fold activity gap versus the active benzothiazole comparator, enabling rigorous assay validation.
- [1] EU-OPENSCREEN ECBD. GPR35 Antagonism Assay (EOS300038). Compound EOS83709 (CAS 2415469-20-2) result: inactive. https://ecbd.eu/assays/EOS300038 View Source
